2-bromo-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
2-Bromo-N-(4-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9BrFNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom and a fluorophenyl group attached to the benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Biaryl compounds or other complex structures formed through palladium-catalyzed reactions.
Scientific Research Applications
2-Bromo-N-(4-fluorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the presence of the bromine and fluorophenyl groups can enhance binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
N-(4-Fluorobenzyl)-2-bromobenzenesulfonamide: Another sulfonamide derivative with a benzyl group instead of a phenyl group, affecting its chemical properties and applications.
Uniqueness: 2-Bromo-N-(4-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C12H9BrFNO2S |
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Molecular Weight |
330.17 g/mol |
IUPAC Name |
2-bromo-N-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-11-3-1-2-4-12(11)18(16,17)15-10-7-5-9(14)6-8-10/h1-8,15H |
InChI Key |
WVLYYXOZUIPMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
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